molecular formula C14H10Cl2N2O3 B5742041 N-(2,4-dichlorophenyl)-2-(2-nitrophenyl)acetamide

N-(2,4-dichlorophenyl)-2-(2-nitrophenyl)acetamide

Cat. No.: B5742041
M. Wt: 325.1 g/mol
InChI Key: TZDVRRQFYUCPHN-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-(2-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of two aromatic rings substituted with chlorine and nitro groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-(2-nitrophenyl)acetamide typically involves the reaction of 2,4-dichloroaniline with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Major Products

    Reduction: The major product would be N-(2,4-dichlorophenyl)-2-(2-aminophenyl)acetamide.

    Substitution: Depending on the nucleophile, various substituted derivatives can be obtained.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies may explore its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Research may investigate its use as a lead compound for developing new pharmaceuticals.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-(2-nitrophenyl)acetamide would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dichlorophenyl)-2-(2-aminophenyl)acetamide: A reduced form of the compound.

    N-(2,4-dichlorophenyl)-2-(2-hydroxyphenyl)acetamide: A derivative with a hydroxyl group instead of a nitro group.

Uniqueness

N-(2,4-dichlorophenyl)-2-(2-nitrophenyl)acetamide is unique due to the presence of both nitro and dichloro substituents, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups may impart distinct properties compared to other similar compounds.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-(2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c15-10-5-6-12(11(16)8-10)17-14(19)7-9-3-1-2-4-13(9)18(20)21/h1-6,8H,7H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDVRRQFYUCPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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